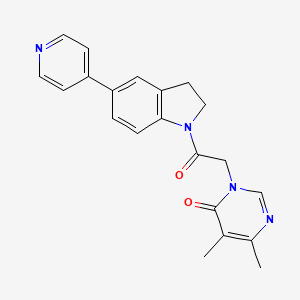

5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one

Description

This compound belongs to the pyrimidin-4(3H)-one family, characterized by a bicyclic pyrimidinone core substituted at the 3-position with a 2-oxoethyl chain linked to a 5-(pyridin-4-yl)indolin-1-yl group.

Properties

IUPAC Name |

5,6-dimethyl-3-[2-oxo-2-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethyl]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-14-15(2)23-13-24(21(14)27)12-20(26)25-10-7-18-11-17(3-4-19(18)25)16-5-8-22-9-6-16/h3-6,8-9,11,13H,7,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTBBYJLDSUUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone core, followed by the introduction of the indolinyl and pyridinyl groups through various coupling reactions. Common reagents used in these steps include:

Amines: for the formation of the pyrimidinone ring.

Aldehydes or ketones:

Palladium-catalyzed coupling reactions: for attaching the indolinyl and pyridinyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the indolinyl moiety.

Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

Substitution: The pyridinyl and indolinyl groups may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it useful in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, such compounds might be used in the development of new materials or as catalysts in chemical reactions. Their stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action for “5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Core Structure Variations

Pyrimidinone vs. Thienopyrimidinone Derivatives

- Target Compound : Features a pyrimidin-4(3H)-one core.

- Analog (): 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives replace the pyrimidinone with a fused thiophene ring (thieno[2,3-d]pyrimidinone). This modification increases lipophilicity and may enhance membrane permeability but reduces hydrogen-bonding capacity .

- Analog (): 5-(3,4-Dimethylphenyl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[2,3-d]pyrimidin-4(3H)-one demonstrates how thieno-ring substitution correlates with antioxidant and anticancer activity .

Substituent Analysis at the 3-Position

The 3-position substituent critically influences target engagement and pharmacokinetics:

- Target Compound: Contains a 2-oxoethyl chain connected to a 5-(pyridin-4-yl)indolin-1-yl group.

- Analog () : 5,6-Dimethyl-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one replaces indolin-1-yl with a piperidin-1-yl group. Piperidine’s flexibility may enhance conformational adaptability but reduce binding specificity .

- Analog (): 5-(4-Chlorophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-thieno[2,3-d]pyrimidin-4(3H)-one uses a pyrrolidinyl group, which is smaller and more electron-rich than indolin-1-yl, possibly altering metabolic stability .

Key Insight : The indolin-1-yl group in the target compound provides a rigid, planar structure that may improve selectivity for indole-binding enzymes or receptors compared to flexible piperidine/pyrrolidine analogs .

Functional Group Impact on Bioactivity

Pyridinyl vs. Phenyl/Thienyl Groups :

- The 5-(pyridin-4-yl) group in the target compound introduces a hydrogen-bond acceptor, enhancing interactions with polar residues in binding sites.

- In contrast, phenyl () or thienyl () substituents prioritize hydrophobic interactions, which may improve blood-brain barrier penetration but reduce solubility .

Oxoethyl Linker vs. Thioether Linkages :

Physicochemical and Pharmacokinetic Properties

Biological Activity

5,6-Dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with both methyl and indoline groups, as well as a pyridine moiety. Its molecular formula is with a molecular weight of approximately 366.43 g/mol. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications to achieve the desired structure.

Antitumor Activity

One of the most significant areas of research regarding this compound is its antitumor activity . Studies have shown that derivatives of pyrimidine compounds often exhibit cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5,6-Dimethyl-Pyrimidine Derivative | MDA-MB-231 (Breast Cancer) | 27.6 | |

| Thieno[2,3-d]pyrimidine Derivative | MDA-MB-231 | 29.3 |

Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further drug development.

The proposed mechanism of action for the biological activity of 5,6-dimethyl derivatives involves:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism or signaling pathways.

- Receptor Modulation : It could bind to receptors that regulate cell growth and differentiation.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in tumor cells.

Study 1: Anticancer Efficacy

A study conducted on a series of synthesized pyrimidine derivatives demonstrated significant anticancer efficacy against the MDA-MB-231 breast cancer cell line. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity due to increased reactivity towards biological targets.

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of 5,6-dimethyl derivatives to various protein targets associated with cancer progression. These studies suggest that the compound has a high affinity for certain kinases involved in tumor growth regulation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidinone core and indole moieties. Key steps include:

- Coupling reactions : Formation of the 2-oxoethyl bridge between the pyrimidinone and indolin-1-yl groups under controlled pH and temperature (e.g., 60–80°C in DMSO or acetonitrile) .

- Purification : Column chromatography or recrystallization in solvents like ethanol or methanol to isolate the target compound.

- Characterization : Use of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity .

Q. How can researchers validate the selectivity of this compound for specific biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In vitro assays : Perform competitive binding studies using radiolabeled ligands or fluorescence-based assays. For example, COX-2/COX-1 selectivity can be assessed via enzyme inhibition assays with indomethacin as a positive control .

- Dose-response curves : Calculate IC₅₀ values to quantify potency and selectivity ratios (e.g., COX-2/COX-1 >100 indicates high selectivity) .

- Control experiments : Include structurally related analogs to rule off-target effects .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved, particularly when comparing in vitro vs. in vivo results?

- Methodological Answer :

- Meta-analysis : Systematically compare experimental conditions (e.g., solvent used, cell lines, animal models). For instance, discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may alter bioavailability .

- Pharmacokinetic profiling : Measure plasma stability, metabolic half-life (t₁/₂), and tissue distribution in rodent models to identify confounding factors .

- Computational modeling : Use molecular dynamics simulations to predict binding affinities under physiological conditions .

Q. What strategies optimize reaction yields for derivatives of this compound, especially when scaling up synthesis?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling efficiency. For example, acetonitrile may improve yields by 15–20% compared to methanol in thioether formation .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) can accelerate key steps like cyclization .

- Process monitoring : Use in situ FTIR or HPLC to track intermediate formation and minimize side reactions .

Q. How should researchers design experiments to assess the environmental impact or ecological toxicity of this compound?

- Methodological Answer :

- Environmental fate studies : Evaluate abiotic degradation (hydrolysis, photolysis) and bioaccumulation potential using OECD guidelines .

- Ecotoxicology assays : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna for aquatic toxicity) at concentrations mimicking environmental exposure .

- Data integration : Use probabilistic models to estimate risk quotients (RQ) for ecosystems .

Data Contradiction Analysis

Q. If spectral data (e.g., NMR or IR) conflicts with theoretical predictions, how should researchers troubleshoot?

- Methodological Answer :

- Re-examine synthesis steps : Confirm the absence of tautomeric forms or residual solvents (e.g., DMSO-d₆ peaks in NMR) .

- Computational validation : Compare experimental IR/NMR with density functional theory (DFT)-calculated spectra .

- Alternative techniques : Use X-ray crystallography to resolve stereochemical ambiguities .

Research Design Considerations

Q. What experimental controls are essential when studying this compound’s mechanism of action in cellular assays?

- Methodological Answer :

- Negative controls : Use vehicle-only (e.g., DMSO) and scrambled/inactive analogs .

- Positive controls : Include known modulators of the target pathway (e.g., COX-2 inhibitors like celecoxib) .

- Cell viability assays : Rule out cytotoxicity via MTT or resazurin assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.